Cas no 402924-59-8 (2-(2-amino-5-bromophenyl)ethan-1-ol)

2-(2-amino-5-bromophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- Benzeneethanol, 2-amino-5-bromo-
- 2-(2-amino-5-bromophenyl)ethan-1-ol
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2-(2-amino-5-bromophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-45409399-5g |
2-(2-amino-5-bromophenyl)ethan-1-ol |
402924-59-8 | 95% | 5g |
$4659.0 | 2023-10-28 | |
Enamine | BBV-45409399-5.0g |
2-(2-amino-5-bromophenyl)ethan-1-ol |
402924-59-8 | 95% | 5.0g |
$4659.0 | 2023-02-01 | |
Enamine | BBV-45409399-2.5g |
2-(2-amino-5-bromophenyl)ethan-1-ol |
402924-59-8 | 95% | 2.5g |
$3678.0 | 2023-10-28 | |
Enamine | BBV-45409399-1.0g |
2-(2-amino-5-bromophenyl)ethan-1-ol |
402924-59-8 | 95% | 1.0g |
$1774.0 | 2023-02-01 | |
Enamine | BBV-45409399-10.0g |
2-(2-amino-5-bromophenyl)ethan-1-ol |
402924-59-8 | 95% | 10.0g |
$5859.0 | 2023-02-01 | |
Enamine | BBV-45409399-10g |
2-(2-amino-5-bromophenyl)ethan-1-ol |
402924-59-8 | 95% | 10g |
$5859.0 | 2023-10-28 | |
Enamine | BBV-45409399-1g |
2-(2-amino-5-bromophenyl)ethan-1-ol |
402924-59-8 | 95% | 1g |
$1774.0 | 2023-10-28 |
2-(2-amino-5-bromophenyl)ethan-1-ol 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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3. Book reviews
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
2-(2-amino-5-bromophenyl)ethan-1-olに関する追加情報
Introduction to 2-(2-Amino-5-Bromophenyl)ethan-1-Ol (CAS No: 402924-59-8)
The compound 2-(2-amino-5-bromophenyl)ethan-1-ol, identified by the CAS number 402924-59-8, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. Recent studies have highlighted its role in various biochemical pathways, making it a subject of interest for researchers worldwide.
The molecular structure of 2-(2-amino-5-bromophenyl)ethan-1-ol consists of a phenol group attached to an ethyl chain, with substituents including an amino group and a bromine atom. This configuration imparts distinctive chemical reactivity and biological activity. The presence of the amino group introduces nucleophilic properties, while the bromine atom contributes to electrophilic substitution reactions, making this compound versatile in synthetic chemistry.
Recent advancements in computational chemistry have allowed for detailed modeling of the molecule's electronic structure, revealing insights into its stability and reactivity. Researchers have utilized techniques such as density functional theory (DFT) to study the molecule's potential energy surfaces, which has been instrumental in predicting its behavior under various reaction conditions.
In terms of synthesis, several methods have been explored to efficiently produce 2-(2-amino-5-bromophenyl)ethan-1-ol. One notable approach involves the Friedel-Crafts alkylation reaction, where a bromide intermediate is subjected to nucleophilic substitution with an amine group. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The biological activity of this compound has been extensively studied, particularly its role as a potential drug candidate. Recent research has focused on its ability to inhibit specific enzymes involved in metabolic pathways, suggesting its potential application in treating metabolic disorders. Additionally, studies have explored its antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
In the realm of material science, 2-(2-amino-5-bromophenyl)ethan-1-ol has shown promise as a precursor for advanced materials such as conductive polymers and sensors. Its ability to form stable coordination complexes with metal ions makes it a valuable component in nanotechnology applications.
The environmental impact of this compound is another area of active research. Studies have examined its biodegradability and toxicity profiles, which are crucial for assessing its safety in industrial and medical applications. Preliminary findings indicate that the compound exhibits moderate biodegradability under aerobic conditions, though further research is needed to fully understand its environmental fate.
In conclusion, 2-(2-amino-5-bromophenyl)ethan-1-ol (CAS No: 402924-59-) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties and promising biological activity position it as a key molecule for future innovations in drug discovery and materials development.
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